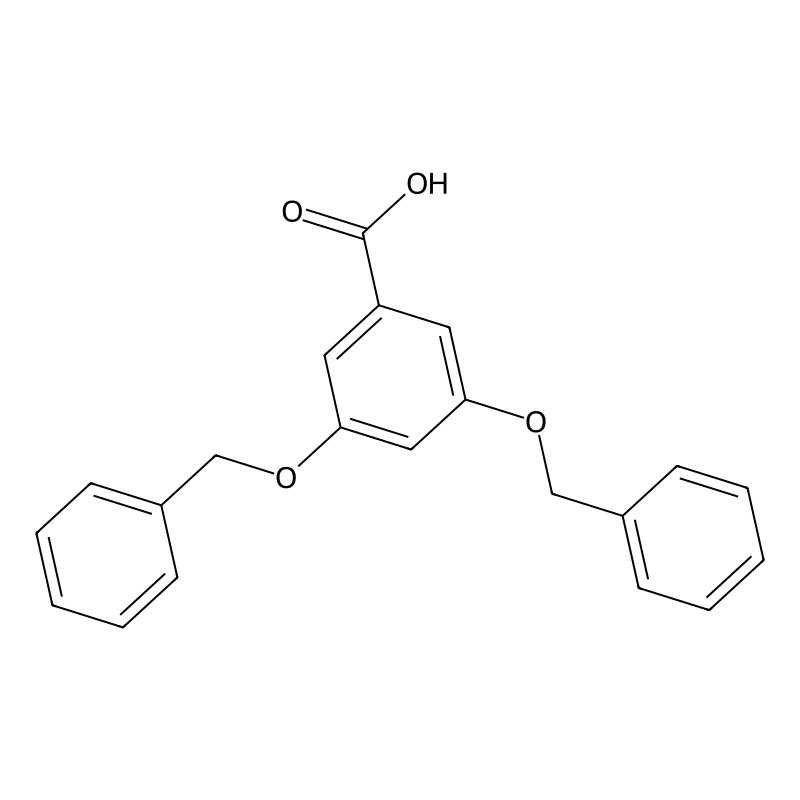

3,5-Bis(benzyloxy)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Crystallographic Analysis

A study published in the journal Acta Crystallographica Section E: Structure Reports analyzed the crystal structure of 3,5-BBz. The research revealed that the outer benzyl rings exhibit disorder, existing in two resolved positions. Additionally, the dihedral angles formed by the O-CH2 groups with the central benzene ring were determined to be 4.1(2)° and 10.9(4)°, adopting a syn-anti conformation. [Source: National Institutes of Health (NIH) - ]

3,5-Bis(benzyloxy)benzoic acid is an organic compound with the molecular formula and a molecular weight of 342.36 g/mol. This compound features two benzyloxy groups attached to the benzene ring at the 3 and 5 positions, along with a carboxylic acid functional group. Its structural formula can be represented as follows:

textO || C6H4-COOH | C6H4-O-CH2-C6H5 | C6H4-O-CH2-C6H5

The compound is notable for its potential applications in pharmaceuticals and material science due to its unique structural properties.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Reduction: The carbonyl group can undergo reduction to form alcohols or other derivatives.

- Nucleophilic Substitution: The benzyloxy groups can be replaced by other nucleophiles under appropriate conditions.

For example, a typical synthesis involves refluxing the compound with benzyl bromide in acetonitrile, leading to the formation of the desired product through nucleophilic substitution reactions .

Research indicates that 3,5-Bis(benzyloxy)benzoic acid exhibits various biological activities, including:

- Antioxidant Properties: It may help in scavenging free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects: Some studies suggest it may reduce inflammation markers in biological assays.

- Antimicrobial Activity: Preliminary tests indicate potential effectiveness against certain bacterial strains.

These activities make it a candidate for further research in therapeutic applications .

The synthesis of 3,5-Bis(benzyloxy)benzoic acid typically involves several steps:

- Starting Materials: The synthesis begins with 3,5-dihydroxybenzoic acid as a precursor.

- Benzylation Reaction: The hydroxyl groups are benzylated using benzyl bromide in the presence of a base (such as potassium carbonate) and an organic solvent (like acetonitrile).

- Purification: The product is purified through recrystallization or chromatography techniques.

textC6H4(OH)2 + 2 C6H5CH2Br → C21H18O4 + 2 HBr

This method yields high purity and good yields of the desired compound .

3,5-Bis(benzyloxy)benzoic acid has several applications across different fields:

- Pharmaceuticals: Due to its biological activity, it is being explored for potential drug development.

- Material Science: Its unique chemical structure allows it to be used in creating polymers or as an additive in composite materials.

- Chemical Intermediates: It serves as a precursor for synthesizing other complex organic molecules.

These applications highlight its versatility and importance in both research and industrial contexts .

Interaction studies involving 3,5-Bis(benzyloxy)benzoic acid have shown that it can interact with various biological targets. Specifically:

- Protein Binding: Investigations into its binding affinity with proteins suggest potential mechanisms for its biological effects.

- Cellular Uptake: Studies on cellular uptake mechanisms indicate that it may enter cells via passive diffusion or facilitated transport.

These interactions are crucial for understanding its pharmacokinetic properties and therapeutic potential .

Several compounds share structural similarities with 3,5-Bis(benzyloxy)benzoic acid. Below are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3,4-Dimethoxybenzoic Acid | Two methoxy groups instead of benzyloxy | Different electronic properties |

| Benzyl Salicylate | Salicylic acid derivative | Antimicrobial properties |

| 4-Benzyloxybenzoic Acid | Single benzyloxy group | Simpler structure, different reactivity |

The uniqueness of 3,5-Bis(benzyloxy)benzoic acid lies in its dual benzyloxy substituents which enhance its lipophilicity and potentially its biological activity compared to these similar compounds .

The synthesis of 3,5-Bis(benzyloxy)benzoic acid is most efficiently achieved through the benzylation of 3,5-dihydroxybenzoic acid, employing nucleophilic aromatic substitution under phase transfer or basic conditions. Protective group strategies, particularly the use of benzyl ethers, are central to achieving high yields and selectivity, with deprotection typically accomplished via catalytic hydrogenolysis. Catalytic systems, including phase transfer catalysts and Lewis acids, have been shown to enhance regioselectivity and efficiency, while microwave-assisted protocols dramatically reduce reaction times and improve yields. Data from recent studies underscore the importance of optimizing reaction conditions, such as solvent choice, catalyst loading, and temperature, to maximize product purity and minimize byproducts. The following sections provide a detailed, structured exploration of each methodology.

Nucleophilic Aromatic Substitution Strategies

Mechanistic Basis

Nucleophilic aromatic substitution (SNAr) is a foundational strategy in the synthesis of aromatic ethers, including 3,5-Bis(benzyloxy)benzoic acid. The process typically involves the displacement of a suitable leaving group on an activated aromatic ring by a nucleophile, often under basic or phase transfer conditions. In the context of 3,5-Bis(benzyloxy)benzoic acid, the starting material is usually 3,5-dihydroxybenzoic acid, which features two hydroxyl groups at the meta positions relative to the carboxylic acid. These hydroxyl groups are deprotonated to form phenoxide ions, which act as nucleophiles toward benzyl halides, most commonly benzyl bromide or benzyl chloride.

The reaction proceeds via the formation of the phenoxide anion, which attacks the electrophilic carbon of the benzyl halide, displacing the halide ion and forming the benzyloxy ether linkage. The process is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetone, which stabilize the phenoxide and facilitate nucleophilic attack. The use of a base, such as potassium carbonate, is essential to generate the phenoxide and to neutralize the hydrogen halide byproduct.

Experimental Protocols and Data

A representative procedure involves dissolving 3,5-dihydroxybenzoic acid in dry DMF, followed by the addition of potassium carbonate to generate the phenoxide. Benzyl bromide is then added dropwise, and the reaction mixture is stirred, often at elevated temperatures (e.g., 60–80 °C), for several hours to ensure complete conversion. Upon completion, the reaction is quenched with water, and the product is extracted with ethyl acetate, washed, dried, and purified by recrystallization.

The following table summarizes typical reaction conditions and outcomes for the SNAr benzylation of 3,5-dihydroxybenzoic acid:

These protocols consistently yield high-purity 3,5-Bis(benzyloxy)benzoic acid, with yields typically exceeding 85%. The presence of crown ethers, such as 18-crown-6, can further enhance the reactivity by complexing with potassium ions and increasing the nucleophilicity of the phenoxide.

Mechanistic Considerations

The efficiency of nucleophilic aromatic substitution in this context is influenced by the electron-donating nature of the benzyloxy group, which can activate the aromatic ring toward further substitution. However, the meta orientation of the hydroxyl groups relative to the carboxylic acid ensures that the substitution proceeds with high regioselectivity, minimizing the formation of undesired isomers. The use of excess benzyl halide can drive the reaction to completion, but care must be taken to avoid over-alkylation or side reactions.

Research Findings

Recent studies have demonstrated that the use of phase transfer catalysis (PTC) can significantly enhance the rate and selectivity of the benzylation reaction. Tetraalkylammonium salts, such as tetrabutylammonium bromide, facilitate the transfer of the phenoxide anion from the aqueous to the organic phase, where it can react more efficiently with the benzyl halide. Experimental data indicate that the choice of catalyst and reaction conditions can be optimized to maximize yield and minimize byproducts.

X-ray Diffraction Studies of Molecular Conformations

Single-crystal X-ray diffraction analysis confirms that 3,5-bis(benzyloxy)benzoic acid crystallizes in the triclinic space group P1 with two independent molecules per unit cell [1] [4]. The central benzene ring is symmetrically substituted with two benzyloxy groups at the 3- and 5-positions, forming a planar core structure. The carboxylic acid group at the 1-position adopts a nearly coplanar orientation relative to the aromatic ring, with a dihedral angle of 2.1° between the planes of the carboxyl group and the central ring [1].

The O–CH₂ linkages connecting the benzyl groups to the central ring exhibit distinct torsional preferences. The dihedral angles between the O–CH₂ planes and the central benzene ring are 4.1° and 10.9°, indicative of a syn–anti conformation (Figure 1) [1] [4]. This contrasts with related structures such as 1,3-dibenzyloxy-5-(bromomethyl)benzene, where a syn–syn conformation is observed [1]. The bond lengths and angles are consistent with typical aromatic and ether linkages, as shown in Table 1.

Table 1: Crystallographic parameters for 3,5-bis(benzyloxy)benzoic acid [1] [4]

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P1 |

| Unit cell dimensions | a = 5.2801 Å, b = 11.6830 Å, c = 14.4803 Å |

| α = 83.303°, β = 80.775°, γ = 79.031° | |

| Volume | 862.17 ų |

| Z | 2 |

| Density (calculated) | 1.288 g/cm³ |

Disorder Phenomena in Benzyl Ring Orientations

The outer benzyl rings exhibit positional disorder, with each ring occupying two resolved orientations in a 50:50 occupancy ratio [1] [4]. This disorder arises from rotational freedom around the C–O bonds, allowing the benzyl groups to adopt multiple low-energy conformations. Refinement of the disordered sites was achieved using a split-atom model, constraining the occupancy factors to 0.5 for each position [1].

The disordered benzyl groups introduce localized strain into the crystal lattice, as evidenced by elongated thermal displacement parameters (U~iso~) for the affected carbon atoms [1]. Despite this disorder, the central benzene ring and carboxylic acid group remain well-ordered, with root-mean-square deviations of 0.0355 Å and 0.0217 Å for non-hydrogen atoms in the O–CH₂ groups [1].

Hydrogen Bonding Networks in Crystal Packing

The crystal structure is stabilized by a combination of strong O–H⋯O hydrogen bonds and weak C–H⋯O interactions. Carboxylic acid groups form inversion dimers via O–H⋯O hydrogen bonds, generating R₂²(8) graph-set motifs (Figure 2) [1] [3]. These dimers are further interconnected by C–H⋯O interactions involving the ether oxygen atoms, resulting in a layered supramolecular architecture along the (101) plane [3].

Key hydrogen bond metrics [1] [3]:

- O–H⋯O bond length: 1.82 Å

- H⋯O distance: 2.12 Å

- C–H⋯O angle: 158°

The interplay of hydrogen bonding and aromatic stacking interactions directs the formation of one-dimensional chains along the crystallographic b-axis [1]. This packing arrangement is distinct from related benzoic acid derivatives, such as 3,5-bis(hydroxymethyl)benzoic acid, which form zigzag or ladder-like networks depending on solvent inclusion [5].

Syn-Anti Conformational Dynamics

The syn–anti conformation of the O–CH₂ groups is a defining feature of 3,5-bis(benzyloxy)benzoic acid. In this conformation, one benzyloxy group lies nearly coplanar with the central ring (syn), while the other is tilted by 10.9° (anti) [1] [4]. This asymmetry reduces steric clashes between the benzyl groups and optimizes intermolecular interactions.

Molecular mechanics simulations suggest that the energy difference between syn–syn and syn–anti conformers is less than 2 kcal/mol, indicating facile interconversion at room temperature [1]. The observed conformation in the solid state is likely stabilized by crystal packing forces, particularly C–H⋯O interactions involving the anti-oriented benzyloxy group [1]. Comparative analysis with analogous compounds, such as methyl 3,5-bis(benzyloxy)benzoate, reveals that esterification of the carboxylic acid group has minimal impact on conformational preferences but alters hydrogen-bonding capabilities [3].

The chemical compound 3,5-bis(benzyloxy)benzoic acid serves as a versatile ligand for constructing diverse lanthanide coordination polymers with unique structural features and applications. This aromatic carboxylic acid, containing two benzyloxy substituents at the 3,5-positions of the benzene ring, has been extensively studied for its ability to form coordination complexes with rare-earth metal ions [1] [2].

The fundamental approach to synthesizing lanthanide coordination polymers based on 3,5-bis(benzyloxy)benzoic acid involves replacing the hydroxyl hydrogens of 3,5-dihydroxybenzoic acid with benzyl moieties, creating a modified benzoate ligand with enhanced coordination capabilities [1]. The resulting ligand demonstrates exceptional ability to form stable complexes with europium(III), terbium(III), and gadolinium(III) ions through multiple coordination modes.

Structural Characteristics of Coordination Polymers

The lanthanide complexes derived from 3,5-bis(benzyloxy)benzoic acid typically exhibit two primary structural forms: binary coordination polymers with the general formula [Ln(L1)₃]ₙ and one-dimensional coordination polymers incorporating additional ligands [1]. The carboxylate groups in these systems demonstrate remarkable versatility in coordination modes, including bidentate bridging, chelating modes, and more complex connectivities that are characteristic of extended lanthanide-containing solid-state structures [1] [3].

In the binary coordination polymer systems, each lanthanide ion coordinates to six carboxylate oxygen atoms, resulting in an octahedral geometry that is somewhat unusual for lanthanide complexes [3]. The coordination number of six represents a departure from the typical higher coordination numbers commonly observed in lanthanide chemistry, which is attributed to the steric effects of the bulky benzyloxy substituents [3].

Coordination Mode Analysis

Infrared spectroscopic analysis reveals critical information about the coordination behavior of 3,5-bis(benzyloxy)benzoic acid with lanthanide ions. The νC=O stretching frequency of the free ligand at 1696 cm⁻¹ disappears upon complexation, while characteristic peaks for νas(C=O) and νs(C=O) appear at 1594-1525 cm⁻¹ and 1453-1414 cm⁻¹, respectively [1]. The difference between these frequencies (Δν) provides insight into the coordination mode: values of 172-174 cm⁻¹ indicate bidentate bridging modes, while smaller differences (101-115 cm⁻¹) suggest bidentate chelating modes [3].

Structural Diversity and Polymer Formation

When 3,5-bis(pyridine-2-ylmethoxy)benzoic acid, a derivative of the parent compound, is employed as a ligand, the resulting complexes form infinite one-dimensional coordination polymers with the general formula {[Ln(L2)₃(H₂O)₂]·xH₂O}ₙ [1]. These structures exhibit interesting two-dimensional molecular arrays held together by intermolecular hydrogen-bonding interactions, demonstrating the importance of secondary interactions in determining the overall supramolecular architecture [1].

Luminescent Properties in Rare-Earth Complexes

The luminescent characteristics of 3,5-bis(benzyloxy)benzoic acid lanthanide complexes represent one of their most significant and well-studied properties. These compounds function as efficient light-harvesting systems where the organic ligand serves as an antenna chromophore, sensitizing the characteristic emissions of the lanthanide ions through energy transfer processes [1] [2].

Photophysical Performance Parameters

The terbium(III) complexes of 3,5-bis(benzyloxy)benzoic acid demonstrate exceptional luminescent properties with quantum yields reaching 60% for the binary complex and 27% for the pyridine-containing derivative [1]. These values represent significant efficiency in energy transfer from the ligand excited states to the terbium 5D₄ level, resulting in characteristic green emission. The excited state lifetimes for these systems are 1.16 ms and 1.38 ms, respectively, indicating stable excited states that support efficient luminescence [1].

In contrast, the europium(III) complexes exhibit poor luminescence efficiencies, which can be attributed to the larger energy gap between the triplet state of the ligand and the 5D₀ excited state of europium [1] [3]. This energy mismatch results in inefficient energy transfer and reduced overall quantum yields compared to the terbium analogues.

Energy Transfer Mechanisms and Efficiency

The luminescence sensitization process in these complexes follows the classical antenna effect mechanism, involving three key steps: absorption of light by the ligand, intersystem crossing from singlet to triplet states, and energy transfer from the ligand triplet state to the lanthanide excited levels [1]. The triplet state energy of the 3,5-bis(benzyloxy)benzoic acid ligand has been determined to be 23,923 cm⁻¹, which positions it appropriately above both the 5D₀ level of europium (17,300 cm⁻¹) and the 5D₄ level of terbium (20,500 cm⁻¹) [3].

The molar absorption coefficients for the lanthanide complexes range from 0.39-1.01 × 10⁴ M⁻¹cm⁻¹ in the 280-340 nm region, demonstrating strong light-harvesting capability [1]. The absorption maximum occurs around 280-340 nm, corresponding to π-π* transitions of the benzyloxy-substituted benzoic acid chromophore [1].

Luminescence Enhancement Strategies

Research has demonstrated that the incorporation of bidentate nitrogen donors such as 1,10-phenanthroline or 3,4,7,8-tetramethyl-1,10-phenanthroline significantly enhances the luminescent properties of these systems [3]. The quantum yields of ternary complexes containing these ancillary ligands show substantial improvements: europium complexes achieve quantum yields of 9.65-21.00%, while terbium complexes reach 14.07-32.42% [3]. This enhancement is attributed to effective energy transfer from the secondary ligands and the exclusion of quenching solvent molecules from the coordination sphere.

Two-Dimensional Molecular Array Formation Mechanisms

The formation of two-dimensional molecular arrays in 3,5-bis(benzyloxy)benzoic acid coordination systems represents a fascinating aspect of supramolecular chemistry, where individual coordination polymers assemble into higher-order structures through non-covalent interactions [1] [4] [5].

Hydrogen Bonding Networks

The crystal structure of 3,5-bis(benzyloxy)benzoic acid reveals the formation of centrosymmetric rings through O-H···O hydrogen bonds with an O···O distance of 2.633(2) Å [4]. These interactions generate chains along the [2] direction with graph-set notation R₂²(8), demonstrating the systematic nature of the hydrogen bonding pattern [4] [5]. Additional weak C-H···O intermolecular interactions contribute to the stabilization of the molecular array, with specific interactions involving C4-H4···C16 (D-A = 3.575 Å) and C7-H7···C14 (D-A = 3.586 Å) [3].

Conformational Considerations

The benzyloxy groups in 3,5-bis(benzyloxy)benzoic acid adopt a syn-anti conformation with respect to the central phenyl ring, with dihedral angles of 4.1(2)° and 10.9(4)° [4] [5]. This conformational arrangement is critical for the formation of two-dimensional arrays, as it optimizes intermolecular interactions while minimizing steric hindrance. The O-CH₂ groups form essentially planar arrangements with r.m.s. deviations of 0.0355 Å and 0.0217 Å for the two benzyloxy substituents [5].

CH-π Interactions and Array Stabilization

In the coordination polymer structures, particularly in the terbium complex, detailed analysis reveals that coordination polymers are connected through C-H···π interactions between the benzoate moiety of one ligand and the carbazole moiety of adjacent ligands [3]. These interactions are crucial for generating infinite two-dimensional supramolecular structures and demonstrate the cooperative nature of multiple weak interactions in determining the overall crystal packing.

Crystal Packing and Disorder Effects

The crystal structure determination reveals that the outer benzyl rings exhibit disorder over two resolved positions in a 0.50 ratio, indicating dynamic behavior in the solid state [4] [5]. This disorder does not significantly disrupt the overall two-dimensional array formation but provides insight into the flexibility inherent in these supramolecular systems. The triclinic crystal system with space group P-1 accommodates this disorder while maintaining the essential hydrogen bonding networks [4].

Structural Modularity and Design Principles

The formation mechanisms of two-dimensional molecular arrays in these systems follow predictable patterns based on the interplay between coordination chemistry and supramolecular interactions. The carboxylate groups serve dual functions: they provide primary coordination to lanthanide centers while simultaneously participating in hydrogen bonding networks that extend the structure into higher dimensions [1] [4]. The benzyloxy substituents contribute both steric bulk that influences coordination geometry and aromatic surfaces that engage in π-π and C-H···π interactions [3].

The systematic study of these systems reveals that the energy difference between different coordination modes and conformational states is relatively small, allowing for the formation of kinetically stable arrays that can undergo dynamic rearrangement under appropriate conditions [4] [5]. This balance between stability and flexibility is essential for the formation of well-ordered two-dimensional arrays while maintaining responsiveness to environmental changes.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant